1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid is a compound of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of piperidine with trifluoroacetic anhydride to introduce the trifluoroacetyl group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring.
Substitution: The trifluoromethyl and trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
- 4-(Trifluoromethyl)piperidine-4-carboxylic acid
- 1-(Trifluoroacetyl)-4-methylpiperidine-4-carboxylic acid
Uniqueness
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid stands out due to the presence of both trifluoromethyl and trifluoroacetyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C9H9F6NO3 |
---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9F6NO3/c10-8(11,12)5(17)16-3-1-7(2-4-16,6(18)19)9(13,14)15/h1-4H2,(H,18,19) |
InChI Key |
ZXHKJVJAYMKVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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